molecular formula C10H20O6 B1266720 Butyl beta-D-glucopyranoside CAS No. 5391-18-4

Butyl beta-D-glucopyranoside

Cat. No. B1266720
CAS RN: 5391-18-4
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-HOTMZDKISA-N
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Description

Synthesis Analysis

The synthesis of butyl beta-D-glucopyranoside involves the glycosylation reaction between D-glucose and n-butanol, typically catalyzed by dealuminated HY zeolites with varying Si/Al ratios. This process yields both alpha and beta anomers of the glucopyranosides, with a notable increase in the yield of beta-D-glucopyranosides when microporous catalysts are used due to their shape selectivity properties. These reactions are sensitive to temperature and the butanol/glucose ratio, with optimal conditions found to be between 363 to 383 K and a butanol/glucose ratio from 5 to 40 (Chapat et al., 1999).

Molecular Structure Analysis

The molecular structure of butyl beta-D-glucopyranoside derivatives has been elucidated through various characterization techniques including NMR spectroscopy, FTIR spectra, and crystal structure analysis. These studies have confirmed the beta-anomeric nature and the 4C1 chair conformation of the saccharide unit in these compounds. Crystal structure analysis of derivatives has revealed intricate details about the molecular arrangement, including the presence of O-H...O and C-H...O type interactions forming dimeric units and chains in the lattice (Rajsekhar et al., 2002).

Chemical Reactions and Properties

Butyl beta-D-glucopyranoside participates in various chemical reactions, including enzymatic synthesis and transglycosylation, where enzymes catalyze the transfer of glycosyl groups to alcohols. These reactions are influenced by factors such as solvent effect, water activity, and the presence of specific catalysts. Enzymatic methods have been used to synthesize butyl glucopyranosides at high temperatures with improved catalytic activity and stability, highlighting the potential for bioenzymatic synthesis approaches (Yin et al., 2019).

Physical Properties Analysis

The physical properties of butyl beta-D-glucopyranosides, such as their phase behavior and thermal properties, have been studied. These compounds exhibit mesogenic structures with interdigitizing alkyl chains, contributing to their unique liquid crystalline properties. The phase behavior is characterized by smectic A d phases, with transitions to liquid crystal states observed at specific temperatures, indicating the influence of the alkyl chain length on the mesophase stability and range (Doren et al., 1989).

Scientific Research Applications

Defensive Role in Insects

Butyl β-D-glucopyranoside has been identified as a major component in the aqueous secretion from the abdomen of the tettigoniid, Acripeza reticulata. This compound, with a bitter taste, is thought to play a defensive role in the insect (Cable & Nocke, 1976).

Antioxidant Activity in Sage Extracts

A compound closely related to Butyl β-D-glucopyranoside, 1-O-(2,3,4-trihydroxy-3-methyl)butyl-6-O-feruloyl-beta-D-glucopyranoside, was isolated from sage (Salvia officinalis) leaf extracts. This compound, along with others, displayed notable DPPH free radical scavenging activity (Wang et al., 2000).

Glycosylation and Synthesis

The glycosylation reaction between D-glucose and n-butanol, which forms butyl-α and β-D-glucopyranosides, was studied using dealuminated HY zeolites. This process is significant for synthesizing these compounds at varying temperatures and ratios (Chapat et al., 1999).

Enzymatic Synthesis in Organic Media

Almond β-D-glucosidase was utilized for the enzymatic synthesis of alkyl-β-D-glucosides, demonstrating the influence of different solvents on the reaction. This research is pivotal for enzymatic syntheses in various organic media (Vic et al., 1997).

Antimicrobial Functionalities

n-Butyl α-D-glucopyranoside and its derivatives, synthesized from D-glucose and n-butanol, exhibited moderate antimicrobial properties against several human pathogenic bacteria and fungi. This finding highlights their potential as antimicrobial agents (Matin, 2013).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Butyl beta-D-glucopyranoside . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQLIRVMZFOS-HOTMZDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021370
Record name Beta-D-Glucopyranoside, butyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl beta-D-glucopyranoside

CAS RN

5391-18-4
Record name Butyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-D-Glucopyranoside, butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Weiming, L Shunlin, Z Qing, H Xiaojiang - 2010 - europepmc.org
Three new compounds, butyl winchal, butyl isowinchal and ethyl winchal along with three known compounds, butyl# beta#-D-glucofuranoside, butyl# beta#-D-glucopyranoside and …
Number of citations: 4 europepmc.org
T Zhang, L Ma, F Wu, R Chen - Zhongguo Zhong yao za zhi …, 2012 - europepmc.org
Method Chemical constituents were separated and purified by various techniques such as silica gel column chromatography, Sephadex LH-20 and reversed phase RP-18 column …
Number of citations: 15 europepmc.org
BT Flynn - 1954 - Catholic University of America
Number of citations: 0

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